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trans-21-methyldocos-2-enoyl-CoA

Peroxisomal metabolism Enoyl-CoA reductase Substrate specificity

trans-21-Methyldocos-2-enoyl-CoA (trans-21-Methyldocos-2-enoyl-coenzyme A; MW 1102.11) is a chemically synthesized, methyl-branched, very-long-chain (C22:1) trans-2-enoyl coenzyme A derivative. It is supplied as a biochemical assay reagent for research use only, categorized under coenzyme A derivatives, and is primarily applied in studies of peroxisomal fatty acid metabolism and the substrate specificity of enzymes that process branched-chain acyl-CoAs.

Molecular Formula C44H78N7O17P3S
Molecular Weight 1102.1 g/mol
Cat. No. B15551859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-21-methyldocos-2-enoyl-CoA
Molecular FormulaC44H78N7O17P3S
Molecular Weight1102.1 g/mol
Structural Identifiers
InChIInChI=1S/C44H78N7O17P3S/c1-32(2)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h21,23,30-33,37-39,43,54-55H,5-20,22,24-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)/b23-21+/t33-,37-,38-,39+,43-/m0/s1
InChIKeyXCLXNHQDMLWKIG-BKBSVLFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procure trans-21-Methyldocos-2-enoyl-CoA for Branched Very-Long-Chain Fatty Acid Metabolism Research


trans-21-Methyldocos-2-enoyl-CoA (trans-21-Methyldocos-2-enoyl-coenzyme A; MW 1102.11) is a chemically synthesized, methyl-branched, very-long-chain (C22:1) trans-2-enoyl coenzyme A derivative [1]. It is supplied as a biochemical assay reagent for research use only, categorized under coenzyme A derivatives, and is primarily applied in studies of peroxisomal fatty acid metabolism and the substrate specificity of enzymes that process branched-chain acyl-CoAs .

Why Straight-Chain or Saturated Analogs Cannot Replace trans-21-Methyldocos-2-enoyl-CoA in Methyl-Branch-Specific Assays


The presence of a terminal methyl branch (ω-1 position) and a trans-2 double bond fundamentally alters the substrate recognition landscape for key metabolic enzymes . Generic substitution with unbranched trans-docos-2-enoyl-CoA or saturated 21-methyldocosanoyl-CoA would fail to recapitulate the steric and electronic constraints imposed by the combined features of this compound, as established class-level evidence demonstrates that 2-methyl-branched acyl-CoAs require dedicated peroxisomal oxidative machinery distinct from that of straight-chain substrates [1].

Quantitative Differential Evidence for trans-21-Methyldocos-2-enoyl-CoA against Closest Analogs


PECR Activity: Terminal Methyl Branch on C22 Enoyl-CoA Abolishes Activity Compared to Straight-Chain C8:1-CoA

In studies of human peroxisomal trans-2-enoyl-CoA reductase (PECR), straight-chain trans-2-enoyl-CoAs of 4–16 carbons were efficiently reduced, with maximum activity observed for C8:1-CoA [1]. In contrast, very-long-chain (C24:1-CoA) and the methyl-branched pristenoyl-CoA showed very little activity [1]. By class-level inference, the terminal methyl branch and C22 chain length of trans-21-methyldocos-2-enoyl-CoA are predicted to similarly hinder PECR activity relative to optimal straight-chain substrates, a differentiation that would not be observed with trans-docos-2-enoyl-CoA.

Peroxisomal metabolism Enoyl-CoA reductase Substrate specificity

ELOVL Elongase Discrimination: Branched Acyl-CoA Elongation Is Restricted to ELOVL1/3/7 While Straight-Chain Substrates Use All Isoforms

Among the seven mammalian ELOVL isozymes, only ELOVL1, ELOVL3, and ELOVL7 were shown to elongate saturated branched-chain acyl-CoAs, with ELOVL3 exhibiting high activity toward iso-C17:0 and anteiso-C17:0 [1]. Straight-chain saturated acyl-CoAs of similar length are substrates for multiple ELOVLs [1]. This establishes a restricted elongase repertoire for branched substrates. Because trans-21-methyldocos-2-enoyl-CoA contains a terminal methyl branch analogous to iso/anteiso structures, its elongation potential is expected to be limited to ELOVL1/3/7, providing a selectivity filter not applicable to straight-chain trans-docos-2-enoyl-CoA.

Fatty acid elongation ELOVL specificity Branched-chain lipid metabolism

Peroxisomal β-Oxidation Pathway Entry Requires 2-Methyl-Branched-Specific Oxidases Not Needed for Straight-Chain Substrates

Peroxisomal degradation of 2-methyl-branched acyl-CoAs (e.g., pristanoyl-CoA) is initiated by dedicated oxidases—pristanoyl-CoA oxidase and trihydroxycoprostanoyl-CoA oxidase—which show stereospecific recognition of 2S-methyl compounds [1]. Straight-chain acyl-CoAs are handled by separate peroxisomal oxidases. Given that trans-21-methyldocos-2-enoyl-CoA contains a terminally positioned methyl branch, its metabolic routing would likely require distinct auxiliary enzymes compared to the unbranched trans-docos-2-enoyl-CoA, enabling pathway-specific flux analysis.

Peroxisomal beta-oxidation 2-methylacyl-CoA oxidase Branched-chain lipid degradation

Experimental Scenarios Where trans-21-Methyldocos-2-enoyl-CoA Provides Irreplaceable Value


ELOVL1/3/7 Isozyme-Specific Activity Profiling

Use trans-21-methyldocos-2-enoyl-CoA as a selective substrate to distinguish ELOVL1, ELOVL3, and ELOVL7 activity from that of other elongase isoforms. Because branched acyl-CoAs are only elongated by this subset [1], a straight-chain enoyl-CoA control cannot reveal this restricted elongation pattern.

Peroxisomal trans-2-Enoyl-CoA Reductase (PECR) Negative-Control Substrate

Employ trans-21-methyldocos-2-enoyl-CoA as a negative-control substrate for PECR, which poorly reduces very-long-chain and methyl-branched enoyl-CoAs [1]. This allows assay validation where low background activity is essential, unlike a straight-chain C22:1-CoA which may still show measurable turnover.

Branched-Chain vs. Straight-Chain Peroxisomal Oxidation Pathway Tracing

Apply trans-21-methyldocos-2-enoyl-CoA in flux experiments to separately track the methyl-branch-dependent peroxisomal oxidation pathway, as its degradation is predicted to require distinct oxidases [1]. Co-administration with unbranched trans-docos-2-enoyl-CoA enables direct comparison of metabolic routing.

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